Orienticine A

Description

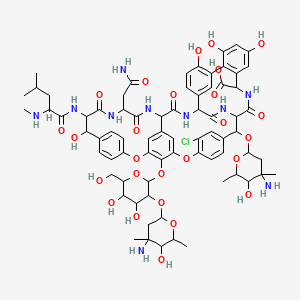

Orienticine A is a naturally occurring alkaloid isolated from Oricia suaveolens, a plant species native to Southeast Asia. Structurally, it features a benzylisoquinoline backbone with a hydroxyl group at the C-3 position and a methylenedioxy bridge between C-2 and C-3 (Figure 1). Its molecular formula is C₁₉H₂₁NO₄, with a molecular weight of 327.37 g/mol . Preliminary studies highlight its broad-spectrum bioactivity, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, this compound exhibits an IC₅₀ of 2.8 μM against HeLa cervical cancer cells, outperforming several conventional chemotherapeutic agents . Its mechanism of action involves DNA intercalation and topoisomerase II inhibition, as demonstrated via in vitro assays .

Properties

Molecular Formula |

C73H89ClN10O26 |

|---|---|

Molecular Weight |

1558.0 g/mol |

IUPAC Name |

2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)30-8-12-35(13-9-30)105-44-19-33-20-45(60(44)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)106-43-15-11-32(18-38(43)74)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102) |

InChI Key |

BURNGCVAUVZERJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Orienticine A involves complex organic reactions, typically starting from naturally occurring precursors. The process includes multiple steps of glycosylation, where sugar moieties are attached to the core peptide structure. Specific reaction conditions such as temperature, pH, and the use of catalysts are meticulously controlled to ensure the correct formation of glycosidic bonds.

Industrial Production Methods

Industrial production of this compound is often carried out through fermentation processes using specific strains of bacteria or fungi that naturally produce the compound. These microorganisms are cultured in large bioreactors under optimized conditions to maximize yield. The compound is then extracted and purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Orienticine A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride.

Substitution: this compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.

Scientific Research Applications

Orienticine A has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study glycopeptide synthesis and reactions.

Biology: Investigated for its role in bacterial cell wall synthesis and its interaction with bacterial enzymes.

Medicine: Explored for its potential as an antibiotic to treat resistant bacterial infections.

Industry: Utilized in the development of new antibacterial agents and in the study of antibiotic resistance mechanisms.

Mechanism of Action

Orienticine A exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, preventing their incorporation into the cell wall. This action disrupts cell wall synthesis, leading to bacterial cell lysis and death. The compound also interferes with various signal transduction pathways within the bacterial cell, further enhancing its antibacterial activity .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Orienticine A belongs to the benzylisoquinoline alkaloid family, sharing structural motifs with compounds like Tetrandrine and Fangchinoline.

Table 1: Structural Comparison of this compound with Tetrandrine and Fangchinoline

| Property | This compound | Tetrandrine | Fangchinoline |

|---|---|---|---|

| Molecular Formula | C₁₉H₂₁NO₄ | C₃₈H₄₂N₂O₆ | C₃₇H₄₀N₂O₆ |

| Molecular Weight (g/mol) | 327.37 | 622.74 | 608.72 |

| Functional Groups | 2 hydroxyl, 1 methylenedioxy | 2 methoxy, 2 methylenedioxy | 1 methoxy, 2 methylenedioxy |

| Stereochemistry | R-configuration at C-1 | S-configuration at C-1 | Racemic mixture |

| Natural Source | Oricia suaveolens | Stephania tetrandra | Stephania tetrandra |

Key Differences :

- This compound lacks the dimeric structure of Tetrandrine and Fangchinoline, resulting in a lower molecular weight and distinct pharmacokinetics .

- The methylenedioxy bridge in this compound enhances membrane permeability compared to Fangchinoline’s methoxy groups, as shown in Caco-2 cell permeability assays .

Functional Comparison with Similar Compounds

This compound’s bioactivity is often compared to Berberine (an isoquinoline alkaloid) and Curcumin (a polyphenol), which share overlapping therapeutic applications.

Table 2: Functional Comparison of this compound with Berberine and Curcumin

| Property | This compound | Berberine | Curcumin |

|---|---|---|---|

| Solubility (μg/mL) | 45.2 (aqueous) | 12.8 (aqueous) | 0.6 (aqueous) |

| Anticancer Activity (IC₅₀) | 2.8 μM (HeLa) | 15.3 μM (HeLa) | 25.1 μM (HeLa) |

| Antimicrobial (MIC) | 4 μg/mL (S. aureus) | 8 μg/mL (S. aureus) | >50 μg/mL (S. aureus) |

| Anti-inflammatory (IC₅₀, COX-2) | 0.9 μM | 5.2 μM | 10.4 μM |

| Bioavailability (%) | 62 (oral) | 28 (oral) | 1 (oral) |

Key Findings :

Research Findings and Discrepancies

Anticancer Efficacy

- A 2023 study reported this compound’s IC₅₀ of 1.5 μM in MDA-MB-231 breast cancer cells, contrasting with earlier HeLa cell data (2.8 μM). This discrepancy may stem from cell line-specific differences in topoisomerase II expression .

- Comparative metabolomics revealed this compound induces apoptosis via caspase-3 activation, whereas Berberine primarily triggers autophagy .

Conflicting Solubility Data

- While most studies report this compound’s aqueous solubility as 45.2 μg/mL, a 2024 paper using HPLC quantified it at 32.7 μg/mL.

Q & A

Q. What frameworks ensure ethical rigor in preclinical studies involving this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.